5-Chloro-1-benzofuran-2,3-dicarboxylic acid
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Overview
Description
5-Chloro-1-benzofuran-2,3-dicarboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5-position and two carboxylic acid groups at the 2 and 3 positions on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzofuran-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions to form the benzofuran core . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of copper-mediated and palladium-catalyzed coupling reactions is common in the industrial synthesis of complex benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzofuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ and molecular oxygen are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Scientific Research Applications
5-Chloro-1-benzofuran-2,3-dicarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzofuran-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Uniqueness
5-Chloro-1-benzofuran-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives that may have different substituents or functional groups.
Properties
Molecular Formula |
C10H5ClO5 |
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Molecular Weight |
240.59 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)7(9(12)13)8(16-6)10(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
CIUIKMXVGAONHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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